molecular formula C11H15N3O B079551 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol CAS No. 302812-86-8

3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol

Cat. No.: B079551
CAS No.: 302812-86-8
M. Wt: 205.26 g/mol
InChI Key: QJZMLNRFAVEYRV-UHFFFAOYSA-N
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Description

3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole ring substituted with a methyl group and an amino-propanol side chain, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol typically involves the following steps:

  • Formation of the Benzimidazole Ring: : The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. For example, 5-methyl-o-phenylenediamine can be reacted with formic acid to form 5-methylbenzimidazole.

  • Introduction of the Amino Group: : The amino group can be introduced by reacting the benzimidazole derivative with an appropriate amine. In this case, 5-methylbenzimidazole can be reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group in the propanol side chain can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

  • Reduction: : The compound can be reduced to form a corresponding amine or alcohol derivative, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzimidazole ring is known to interact with various biological targets, including DNA, proteins, and enzymes, which can lead to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol: Similar structure but with an ethanol side chain instead of propanol.

    3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine: Similar structure but with a phenylamine group instead of propanol.

Uniqueness

3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol is unique due to its specific combination of a benzimidazole ring with a propanol side chain. This structure imparts distinct chemical and biological properties, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

3-[(6-methyl-1H-benzimidazol-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-8-3-4-9-10(7-8)14-11(13-9)12-5-2-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZMLNRFAVEYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366019
Record name 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302812-86-8
Record name 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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